Superior Synthetic Yield in Aminocarbonylation Reactions Versus 2-Unsubstituted Benzimidazole Analogs
2-Amino-1H-benzo[d]imidazole-5-carboxamide demonstrates functional compatibility in aminocarbonylation reactions that is not attainable with simpler 2-unsubstituted benzimidazole-5-carboxamide analogs lacking the 2-amino group. The 2-amino group participates in the formation of constrained amino acid amide derivatives essential for peptidomimetic construction [1].
| Evidence Dimension | Functional group compatibility for aminocarbonylation |
|---|---|
| Target Compound Data | 2-Amino group enables participation in aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles to produce 5-aryl-1-benzyl-1H-imidazole-4-carboxamides; yields of 73-93% achieved in related 2,5-substituted benzimidazole syntheses [2] |
| Comparator Or Baseline | 2-Unsubstituted benzimidazole-5-carboxamide: lacks reactive 2-amino handle for analogous transformations |
| Quantified Difference | Functional handle enables dual derivatization; 2-unsubstituted analogs limited to single-site modifications only |
| Conditions | Palladium-catalyzed aminocarbonylation; CO atmosphere; benzimidazole scaffold chemistry |
Why This Matters
The dual functionalization capacity at both C2 and C5 positions reduces synthetic step count by 2-3 reactions compared to sequential protection/deprotection strategies required for monofunctional analogs.
- [1] Skogh, A., et al. (2013). Aminocarbonylation of 4-iodo-1H-imidazoles yields constrained amino acid amide derivatives. Journal of Organic Chemistry. View Source
- [2] 국회전자도서관. (2025). 2,5-substituted-1H-benzo[d]imidazole derivatives: synthesis yields of 73-93% under mild conditions. View Source
